

Spectrophotometric Analysis of Levosulpiride: A Detailed Application Note and Protocol

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Compound of Interest

Compound Name: *Levosulpiride*

Cat. No.: *B1682626*

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Introduction

Levosulpiride, the levo-isomer of sulpiride, is a substituted benzamide derivative with antipsychotic, antidepressant, and prokinetic properties. It selectively antagonizes dopamine D2 receptors. Accurate and precise analytical methods are crucial for the quality control of **Levosulpiride** in bulk drug and pharmaceutical formulations. This document provides detailed application notes and protocols for the determination of **Levosulpiride** using various spectrophotometric methods, offering simple, cost-effective, and rapid alternatives to chromatographic techniques.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for different spectrophotometric methods used for the determination of **Levosulpiride**.

Method	Solvent/ Medium	λ_{max} (nm)	Linearit y Range ($\mu\text{g/mL}$)	Correlat ion Coeffici ent (r^2)	LOD ($\mu\text{g/mL}$)	LOQ ($\mu\text{g/mL}$)	% Recover y
UV							
Spectrop hotometr y	0.1 N HCl	288.1	6 - 36	0.999	-	-	98.00 - 102.00
0.1 M HCl							
		291.5	10 - 50	-	-	-	< 2% RSD
pH 6.8							
Phosphat e Buffer	291.2	10 - 100	0.999	1.27	3.86	100.15	
Methanol	-	1 - 20	-	-	-	-	
Area Under Curve (AUC)							
Differenc e Spectrop hotometr y	0.01 N NaOH vs 0.01 N HCl	227 (maxima), 246 (minima)	5 - 25	0.999	-	-	-

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Dashes indicate data not provided in the cited sources.

Experimental Protocols

Method 1: UV Spectrophotometry in 0.1 N HCl

This method relies on the direct measurement of **Levosulpiride**'s absorbance in an acidic medium.

1. Reagents and Materials:

- **Levosulpiride** reference standard
- Hydrochloric acid (HCl), analytical reagent grade
- Distilled or deionized water
- Volumetric flasks
- Pipettes
- UV-Visible Spectrophotometer

2. Preparation of 0.1 N HCl:

- Carefully add 8.3 mL of concentrated HCl to approximately 500 mL of distilled water in a 1000 mL volumetric flask.
- Mix well and make up the volume to the mark with distilled water.

3. Preparation of Standard Stock Solution (100 µg/mL):

- Accurately weigh 10 mg of **Levosulpiride** reference standard and transfer it to a 100 mL volumetric flask.
- Dissolve the standard in a small amount of 0.1 N HCl and then make up the volume to the mark with 0.1 N HCl.

4. Preparation of Working Standard Solutions:

- From the stock solution, pipette appropriate volumes into a series of 10 mL volumetric flasks.
- Dilute with 0.1 N HCl to obtain final concentrations in the range of 6-36 µg/mL.

5. Sample Preparation (from tablets):

- Weigh and finely powder 20 tablets.

- Accurately weigh a quantity of the powder equivalent to 10 mg of **Levosulpiride** and transfer it to a 100 mL volumetric flask.
- Add about 70 mL of 0.1 N HCl and sonicate for 15 minutes to ensure complete dissolution.
- Make up the volume to the mark with 0.1 N HCl and filter the solution through a Whatman filter paper.
- Dilute the filtrate with 0.1 N HCl to obtain a final concentration within the linearity range.

6. Spectrophotometric Measurement:

- Scan the prepared standard solutions from 200-400 nm to determine the wavelength of maximum absorbance (λ_{max}), which should be approximately 288.1 nm.
- Measure the absorbance of the standard and sample solutions at the determined λ_{max} against 0.1 N HCl as a blank.
- Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
- Determine the concentration of **Levosulpiride** in the sample solution from the calibration curve.

Method 2: UV Spectrophotometry in pH 6.8 Phosphate Buffer

This method utilizes a phosphate buffer to maintain a constant pH for reproducible measurements.

1. Reagents and Materials:

- **Levosulpiride** reference standard
- Potassium dihydrogen phosphate (KH_2PO_4)
- Sodium hydroxide (NaOH)

- Distilled or deionized water
- Volumetric flasks
- Pipettes
- UV-Visible Spectrophotometer
- pH meter

2. Preparation of pH 6.8 Phosphate Buffer:

- Dissolve 27.22 g of KH_2PO_4 in distilled water and make up the volume to 1000 mL.
- Dissolve 4 g of NaOH in distilled water and make up the volume to 1000 mL to get a 0.1 N NaOH solution.
- Take 50 mL of the KH_2PO_4 solution and add approximately 22.4 mL of 0.1 N NaOH solution. Adjust the pH to 6.8 using a pH meter.

3. Preparation of Standard and Sample Solutions:

- Follow the procedures outlined in Method 1 (steps 3-5), using pH 6.8 phosphate buffer as the solvent instead of 0.1 N HCl. The linearity range for this method is 10-100 $\mu\text{g/mL}$.

4. Spectrophotometric Measurement:

- Determine the λ_{max} by scanning a standard solution, which is expected to be around 291.2 nm.
- Measure the absorbance of the standards and samples at this wavelength against the pH 6.8 phosphate buffer as a blank.
- Calculate the concentration of **Levosulpiride** as described in Method 1.

Method 3: Difference Spectrophotometry

This technique is based on the principle that **Levosulpiride** exhibits different spectral characteristics in acidic and basic media.

1. Reagents and Materials:

- **Levosulpiride** reference standard
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Methanol, analytical reagent grade
- Distilled or deionized water
- Volumetric flasks
- Pipettes
- UV-Visible Spectrophotometer (double beam)

2. Preparation of Reagents:

- Prepare 0.01 N NaOH and 0.01 N HCl solutions.
- Prepare a stock solution of **Levosulpiride** (1000 µg/mL) by dissolving 10 mg in 10 mL of methanol.

3. Preparation of Working Solutions:

- From the stock solution, prepare working standards in the range of 5-25 µg/mL by diluting with both 0.01 N NaOH and 0.01 N HCl separately in 25 mL volumetric flasks.

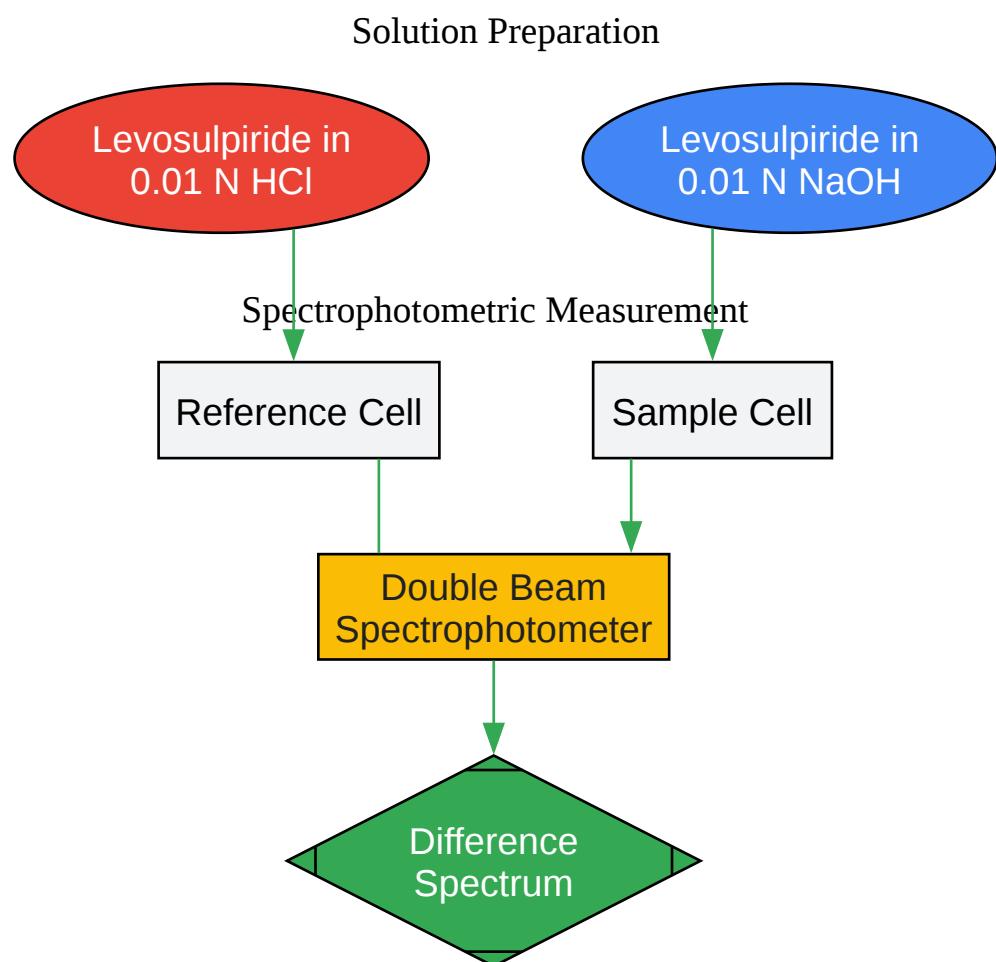
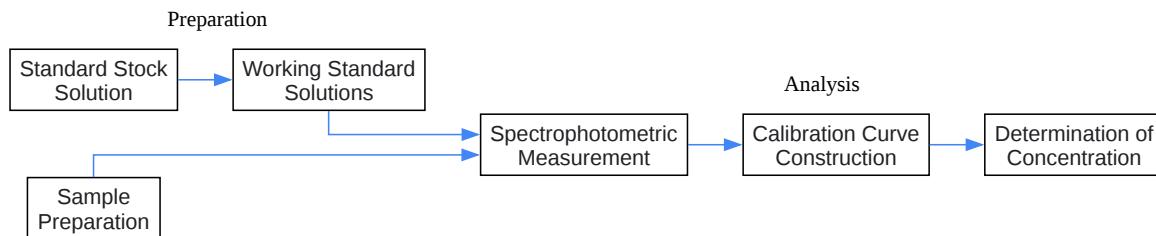
4. Sample Preparation:

- Prepare a methanolic extract of the tablet powder as described in Method 1 (step 5).
- Dilute this extract with 0.01 N NaOH and 0.01 N HCl to obtain the same final concentration for both solutions, falling within the linearity range.

5. Spectrophotometric Measurement:

- Set the spectrophotometer to difference mode.
- Place the **Levosulpiride** solution in 0.01 N HCl in the reference cell and the **Levosulpiride** solution of the same concentration in 0.01 N NaOH in the sample cell.
- Record the difference spectrum.
- The difference spectrum will show a maximum at approximately 227 nm and a minimum at 246 nm.
- The amplitude (difference in absorbance between the maximum and minimum) is proportional to the concentration of **Levosulpiride**.
- Construct a calibration curve by plotting the amplitude versus the concentration of the standard solutions.
- Determine the concentration of **Levosulpiride** in the sample from the calibration curve.

Visualizations



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